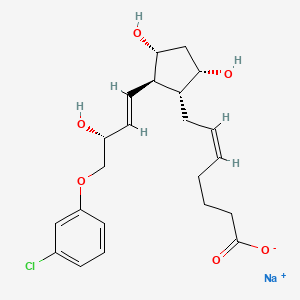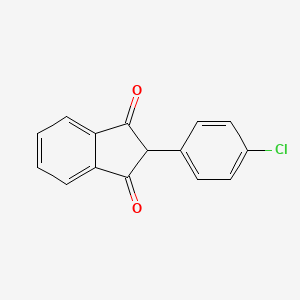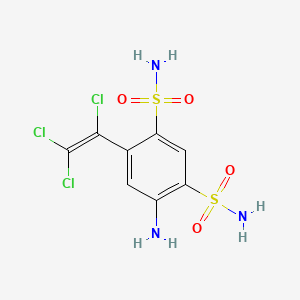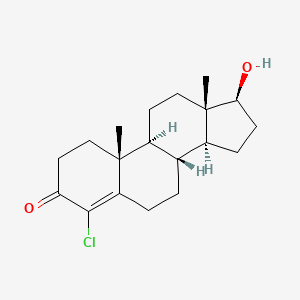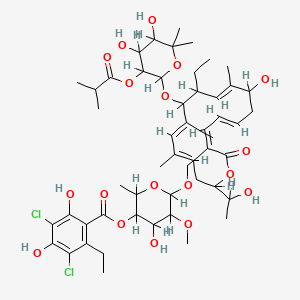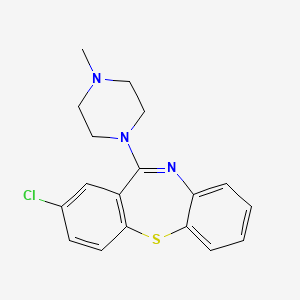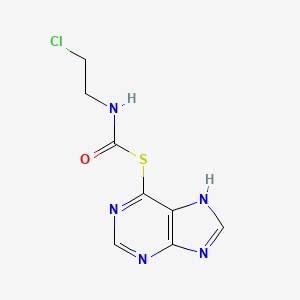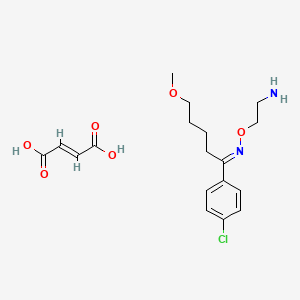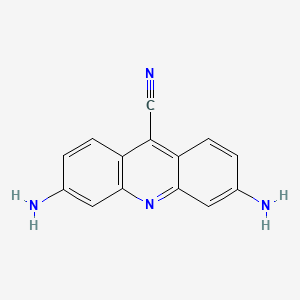
3,6-Diaminoacridine-9-carbonitrile
Übersicht
Beschreibung
3,6-Diaminoacridine-9-carbonitrile is a chemical compound with the molecular formula C14H10N4 . It is used in various applications and is available from several suppliers .
Synthesis Analysis
Acridine derivatives, including 3,6-Diaminoacridine-9-carbonitrile, have been actively researched over the years. They have been developed as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . A covalent organic framework (COF) photosensitizer based on the acridine skeleton was designed by Zhang et al. in 2021. The framework was created through the Schiff base condensation reaction between 3,6-diaminoacridine (DAA) and 2,4,6-triformylphloroglucinol (TFP) .Molecular Structure Analysis
The molecular structure of 3,6-Diaminoacridine-9-carbonitrile is characterized by a molecular weight of 234.26 g/mol .Chemical Reactions Analysis
Acridine derivatives, including 3,6-Diaminoacridine-9-carbonitrile, have been developed with beneficial, biological, or photochemical effects . The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .Physical And Chemical Properties Analysis
3,6-Diaminoacridine-9-carbonitrile has a molecular weight of 234.26 g/mol .Wissenschaftliche Forschungsanwendungen
Lung Cancer Treatment
DAC has shown potential as a game changer in the treatment of lung cancer . A study revealed that DAC exhibits a noteworthy binding affinity of -7.9 kcal/mol, challenging Erlotinib, a conventional lung cancer medication, which displayed a binding affinity of -7.3 kcal/mol . This suggests that DAC could be a viable treatment option for lung cancer .
Glioblastoma Treatment
DAC’s efficacy against glioblastoma is well documented . While the exact mechanisms are still under investigation, the compound’s ability to interact with key proteins and enzymes could play a significant role in its therapeutic potential .
Antibacterial Agent
DAC is a slow-acting bacteriostat that is effective against many Gram-positive bacteria . However, it is ineffective against spores . Its salts were formerly used for the treatment of burns and infected wounds .
Alzheimer’s Disease Treatment
Acridine derivatives, such as DAC, have been actively researched as prospective therapeutic agents for a wide range of disorders, including Alzheimer’s disease . The exact mechanisms of action are still under investigation .
Treatment of Protozoal Infections
DAC, as an acridine derivative, has also been researched for its potential in treating protozoal infections . The planar form of acridine derivatives allows for intercalation into double-stranded DNA, which could be a key factor in its mode of action .
Photosensitizer in Organoelectronics
DAC has been used in the design of a covalent organic framework (COF) photosensitizer, TPDA . This photosensitizer, based on the acridine skeleton, has numerous active sites and has found use in organoelectronics .
Wirkmechanismus
Target of Action
The primary target of 3,6-Diaminoacridine-9-carbonitrile, also known as Proflavine, is DNA . It interacts with DNA by intercalation, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands .
Mode of Action
Proflavine acts by intercalating DNA , thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . In addition, it has been found to exhibit a noteworthy binding affinity with the EGFR-TKD protein, a crucial target in lung cancer therapeutics .
Biochemical Pathways
By intercalating DNA, it disrupts the normal functioning of these pathways, leading to mutations and preventing bacterial reproduction .
Pharmacokinetics
It is known that the compound is used topically, mainly in wound dressings
Result of Action
The result of the action of 3,6-Diaminoacridine-9-carbonitrile is the disruption of DNA synthesis, leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction, making it an effective bacteriostatic agent against many gram-positive bacteria . Moreover, it has shown potential as a treatment for lung cancer, demonstrating remarkable stability and binding affinity with the EGFR-TKD protein .
Action Environment
The action, efficacy, and stability of 3,6-Diaminoacridine-9-carbonitrile can be influenced by various environmental factors. For instance, its adsorption to kaolinite, a type of clay, can be affected by the presence of other substances, such as cadmium(II) and other polyaromatic dyes
Zukünftige Richtungen
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . It is critical to investigate how acridine derivatives function in cancer treatment. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Eigenschaften
IUPAC Name |
3,6-diaminoacridine-9-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMGFEMNXBLDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diaminoacridine-9-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



